Cas no 1806318-29-5 (Ethyl 3-cyano-5-mercapto-2-methylbenzoate)

Ethyl 3-cyano-5-mercapto-2-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-5-mercapto-2-methylbenzoate
-
- インチ: 1S/C11H11NO2S/c1-3-14-11(13)10-5-9(15)4-8(6-12)7(10)2/h4-5,15H,3H2,1-2H3
- InChIKey: CYOUOFFYGUTRNI-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(C#N)C(C)=C(C(=O)OCC)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 51.1
Ethyl 3-cyano-5-mercapto-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006648-500mg |
Ethyl 3-cyano-5-mercapto-2-methylbenzoate |
1806318-29-5 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010006648-1g |
Ethyl 3-cyano-5-mercapto-2-methylbenzoate |
1806318-29-5 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Alichem | A010006648-250mg |
Ethyl 3-cyano-5-mercapto-2-methylbenzoate |
1806318-29-5 | 97% | 250mg |
480.00 USD | 2021-07-06 |
Ethyl 3-cyano-5-mercapto-2-methylbenzoate 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
Ethyl 3-cyano-5-mercapto-2-methylbenzoateに関する追加情報
Ethyl 3-Cyano-5-Mercapto-2-Methylbenzoate: A Comprehensive Overview
Ethyl 3-cyano-5-mercapto-2-methylbenzoate, identified by the CAS number 1806318-29-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a cyano group, a mercapto group, and a methyl substituent on the benzoate backbone, has garnered attention due to its potential in drug design, material science, and organic synthesis. Recent studies have highlighted its role in enhancing the bioavailability of pharmaceutical compounds and its ability to act as a precursor in the synthesis of advanced materials.
The structure of Ethyl 3-cyano-5-mercapto-2-methylbenzoate is notable for its functional groups, which contribute to its reactivity and versatility. The cyano group (-CN) imparts nucleophilic properties, while the mercapto group (-SH) introduces thiol functionalities that are crucial in forming disulfide bonds. The methyl group (-CH₃) adds steric bulk and influences the compound's solubility and stability. These characteristics make it an ideal candidate for exploring new chemical reactions and applications.
Recent research has focused on the synthesis and characterization of derivatives of Ethyl 3-cyano-5-mercapto-2-methylbenzoate. For instance, studies have demonstrated its ability to undergo click chemistry reactions, which are highly efficient and selective processes. These reactions have enabled the creation of novel materials with tailored properties, such as self-healing polymers and stimuli-responsive systems. Additionally, the compound has been employed as a building block in the development of bioactive molecules, showcasing its potential in medicinal chemistry.
In the realm of material science, Ethyl 3-cyano-5-Mercapto-2-Methylbenzoate has been utilized to synthesize nanoparticles with unique optical and electronic properties. These nanoparticles have applications in sensing technologies and drug delivery systems. Furthermore, the compound's ability to form coordination complexes with metal ions has opened avenues for its use in catalysis and green chemistry.
The synthesis of Ethyl 3-Cyano-5-Mercapto-2-Methylbenzoate involves multi-step organic reactions that require precise control over reaction conditions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity.
Looking ahead, the continued exploration of Ethyl 3-Cyano-5-Mercapto-2-Methylbenzoate is expected to yield further insights into its potential applications. Its role in developing new therapeutic agents and advanced materials positions it as a key compound in contemporary chemical research. As interdisciplinary collaborations between chemists, biologists, and engineers intensify, the versatility of this compound will undoubtedly lead to groundbreaking innovations.
1806318-29-5 (Ethyl 3-cyano-5-mercapto-2-methylbenzoate) 関連製品
- 60577-23-3(2-(Dimethylamino)-2-phenylbutanol Hydrochloride)
- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)
- 2331260-28-5(C-Oxetan-3-yl-methylamine tosylate)
- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)
- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)
- 103-95-7(Cyclamen aldehyde)
- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)
- 1366434-78-7(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate)
- 6810-26-0(N-Hydroxy-4-aminobiphenyl)




